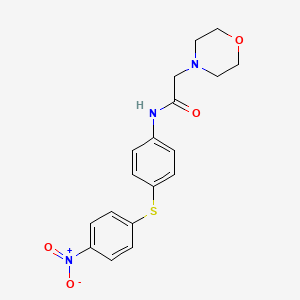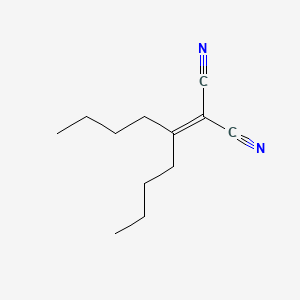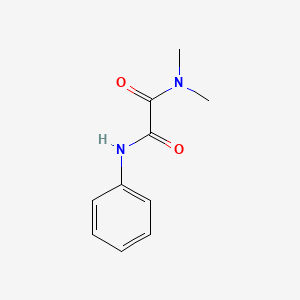
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide is an organic compound that belongs to the class of amines It features a phenyl group attached to an ethanediamide backbone, with two methyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylethylenediamine with benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dimethyl-N~2~-phenylethanediamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanediamides.
科学的研究の応用
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N~1~-Dimethyl-N~2~-phenylethanediamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes.
類似化合物との比較
Similar Compounds
N,N-Dimethylethylenediamine: A similar compound with two methyl groups attached to the nitrogen atoms but lacking the phenyl group.
N,N-Dimethylbenzylamine: Contains a benzyl group instead of a phenyl group attached to the nitrogen atom.
Uniqueness
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide is unique due to the presence of both the phenyl group and the dimethylated nitrogen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in coordination chemistry and potential therapeutic uses.
特性
CAS番号 |
73060-42-1 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
N',N'-dimethyl-N-phenyloxamide |
InChI |
InChI=1S/C10H12N2O2/c1-12(2)10(14)9(13)11-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,13) |
InChIキー |
FCOCVWMCFRRQQI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


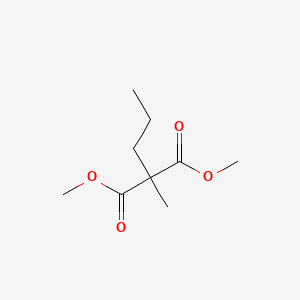
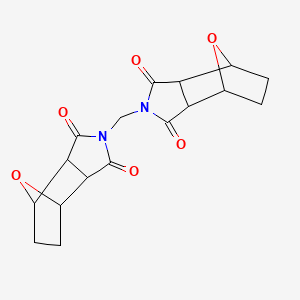

![Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate](/img/structure/B14462632.png)
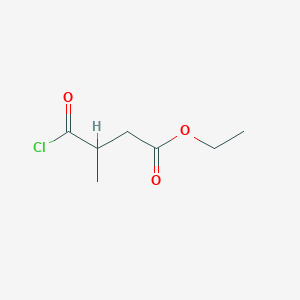
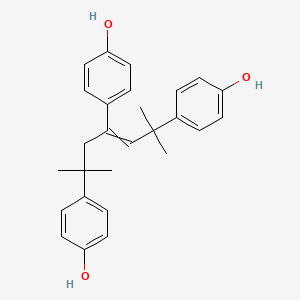

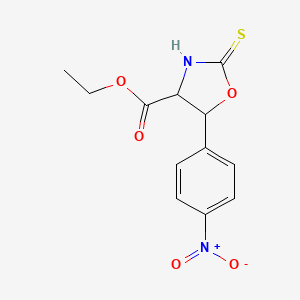
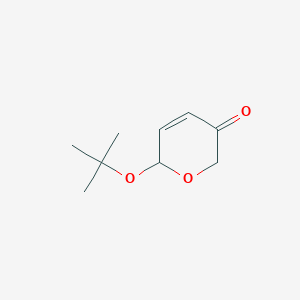

![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
